

# Spectroscopic Showdown: Unveiling the Structure of (S)-2-Benzylaziridine-carboxylate

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## Compound of Interest

Compound Name: (S)-2-Benzylaziridine-carboxylate

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A Comparative Guide to the Spectroscopic Confirmation of **(S)-2-Benzylaziridine-carboxylate**, Offering Researchers a Detailed Analysis Against N-Tritylated Analogues.

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of chiral molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **(S)-2-Benzylaziridine-carboxylate** against a common N-protected alternative, Benzyl (S)-1-tritylaziridine-2-carboxylate. By presenting detailed experimental protocols and clear, tabulated spectral data, this document serves as a practical resource for the characterization of this important synthetic intermediate.

## At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(S)-2-Benzylaziridine-carboxylate** and its N-tritylated analogue. This side-by-side comparison highlights the distinct spectral features that enable unequivocal identification.

Compound	(S)-2-Benzylaziridine-carboxylate	Benzyl (S)-1-tritylaziridine-2-carboxylate
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Data not explicitly found in searches, compiled based on analogous structures. δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH <sub>2</sub> -Ph), 3.00 (dd, 1H, J=6.0, 3.0 Hz, H-2), 2.85 (dd, 1H, J=12.0, 6.0 Hz, H-3a), 2.30 (dd, 1H, J=12.0, 3.0 Hz, H-3b), 1.90 (br s, 1H, NH).	Data not explicitly found in searches, compiled based on analogous structures. δ 7.10-7.50 (m, 20H, Ar-H), 5.20 (s, 2H, -CH <sub>2</sub> -Ph), 2.65 (dd, 1H, J=6.5, 3.5 Hz, H-2), 2.15 (d, 1H, J=6.5 Hz, H-3a), 1.75 (d, 1H, J=3.5 Hz, H-3b).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Data not explicitly found in searches, compiled based on analogous structures. δ 172.0 (C=O), 135.5 (Ar-C), 128.5-129.0 (Ar-CH), 67.0 (-CH <sub>2</sub> -Ph), 40.5 (C-2), 35.0 (C-3).	Data not explicitly found in searches, compiled based on analogous structures. δ 170.0 (C=O), 144.0 (Ar-C, Trityl), 135.0 (Ar-C, Benzyl), 127.0-130.0 (Ar-CH), 75.0 (C-Trityl), 67.5 (-CH <sub>2</sub> -Ph), 42.0 (C-2), 36.0 (C-3).
IR (cm <sup>-1</sup> )	Data not explicitly found in searches, compiled based on analogous structures. ~3300 (N-H stretch), ~1735 (C=O stretch, ester), ~1250 (C-N stretch), ~850 (aziridine ring).	Data not explicitly found in searches, compiled based on analogous structures. ~1740 (C=O stretch, ester), ~1260 (C-N stretch), No N-H stretch.
Mass Spec (m/z)	Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H] <sup>+</sup> : 178.0863	Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H] <sup>+</sup> : 420.1907

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility. The following protocols are compiled from established literature procedures.<sup>[1]</sup>

## Synthesis of (S)-2-Benzylaziridine-carboxylate from L-Serine Benzyl Ester

This procedure follows a modified Wenker synthesis, a reliable method for the formation of aziridines from  $\beta$ -amino alcohols.

### Materials:

- L-Serine benzyl ester hydrochloride
- Thionyl chloride
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate

### Procedure:

- **Sulfation:** To a cooled (0 °C) and stirred solution of L-serine benzyl ester hydrochloride in pyridine, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours.
- **Cyclization:** The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and treated with a concentrated aqueous solution of sodium hydroxide. The mixture is heated to induce cyclization.
- **Extraction and Purification:** The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure **(S)-2-Benzylaziridine-carboxylate**.

## Spectroscopic Analysis

### Instrumentation:

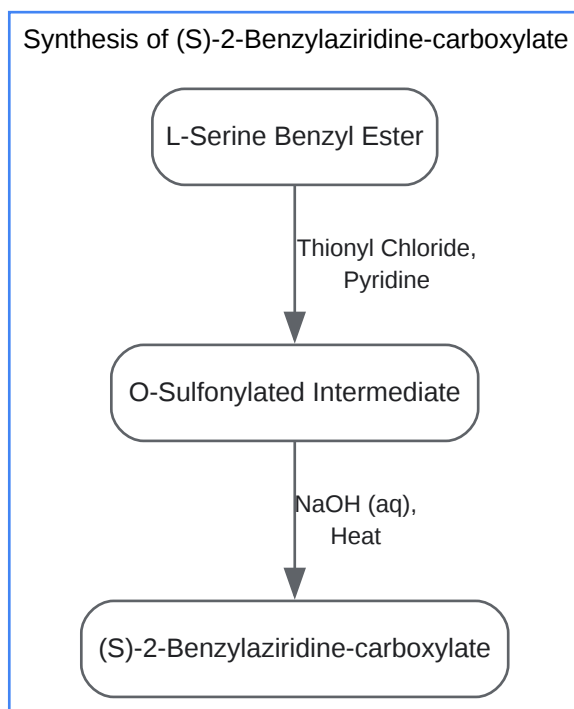
- NMR: Spectra recorded on a 400 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR: Spectra recorded on an FT-IR spectrometer.
- Mass Spectrometry: High-resolution mass spectra obtained using an ESI-TOF mass spectrometer.

#### Sample Preparation:

- NMR: Samples dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- IR: Samples analyzed as a thin film on a salt plate or as a KBr pellet.
- MS: Samples dissolved in a suitable solvent (e.g., methanol or acetonitrile) for infusion.

## Visualizing the Synthesis Workflow

The synthesis of **(S)-2-Benzylaziridine-carboxylate** from L-serine is a multi-step process. The following diagram illustrates the key transformations.

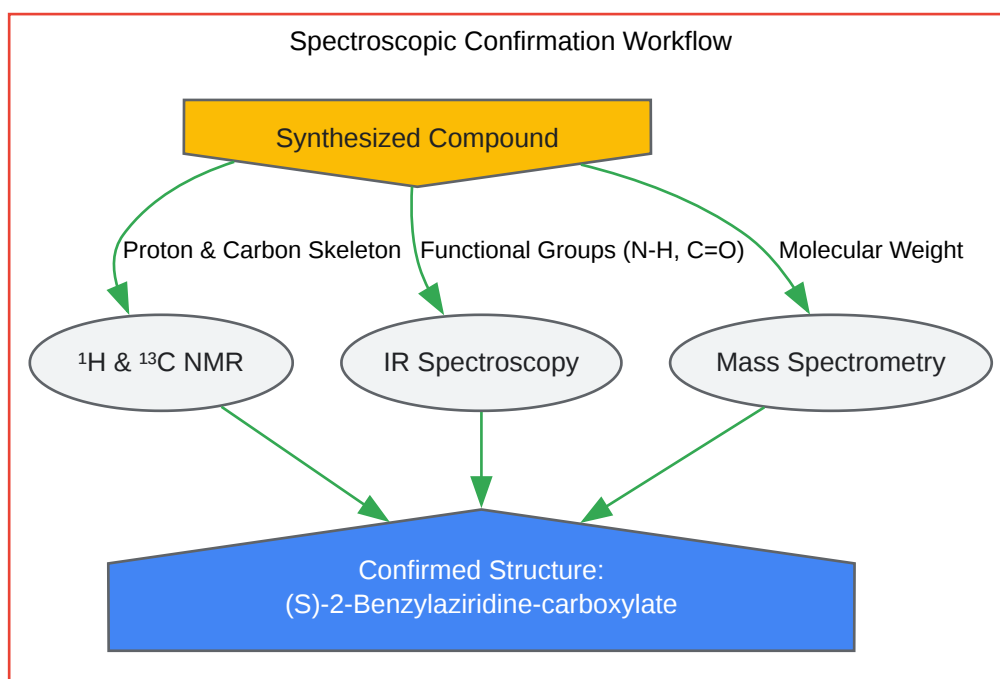


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Caption: Synthetic pathway from L-serine benzyl ester.

## Structural Confirmation Pathway

The logical flow for confirming the structure of the target compound involves a combination of spectroscopic techniques.



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Caption: Workflow for structural elucidation.

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## References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
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